molecular formula C8H12O3 B1606367 3-(3-Oxocyclopentyl)propanoic acid CAS No. 34399-77-4

3-(3-Oxocyclopentyl)propanoic acid

Cat. No.: B1606367
CAS No.: 34399-77-4
M. Wt: 156.18 g/mol
InChI Key: HEUDYJVJGYXYLX-UHFFFAOYSA-N
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Description

3-(3-Oxocyclopentyl)propanoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclopentyl ring with a ketone group at the third position and a propanoic acid moiety attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopentyl)propanoic acid typically involves the reaction of cyclopentanone with morpholine, followed by the addition of acrylate. The reaction is carried out under heating conditions to form the desired product. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for commercial applications. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocyclopentyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Oxocyclopentyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

    Cyclopentanone: Shares the cyclopentyl ring but lacks the propanoic acid moiety.

    Propanoic Acid: Contains the propanoic acid group but lacks the cyclopentyl ring.

    3-Oxocyclopentanecarboxylic Acid: Similar structure but with a carboxylic acid group directly attached to the cyclopentyl ring.

Uniqueness: 3-(3-Oxocyclopentyl)propanoic acid is unique due to the presence of both a cyclopentyl ring and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

3-(3-oxocyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-6(5-7)2-4-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUDYJVJGYXYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306553
Record name 3-(3-oxocyclopentyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34399-77-4
Record name 34399-77-4
Source DTP/NCI
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Record name 3-(3-oxocyclopentyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-oxocyclopentyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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